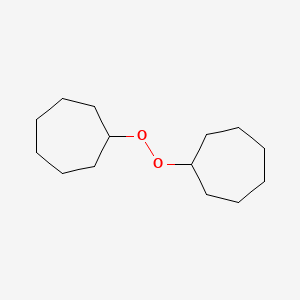
1,1'-Peroxydicycloheptane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1’-Peroxydicycloheptane is an organic peroxide compound characterized by a peroxide linkage between two cycloheptane rings
Méthodes De Préparation
The synthesis of 1,1’-Peroxydicycloheptane typically involves the reaction of cycloheptane with hydrogen peroxide in the presence of an acid catalyst. The reaction conditions often require careful control of temperature and pH to ensure the formation of the desired peroxide linkage. Industrial production methods may involve continuous flow processes to optimize yield and purity.
Analyse Des Réactions Chimiques
1,1’-Peroxydicycloheptane undergoes several types of chemical reactions, including:
Oxidation: The peroxide linkage can be cleaved under oxidative conditions, leading to the formation of cycloheptanone and other oxidation products.
Reduction: Reduction of 1,1’-Peroxydicycloheptane can yield cycloheptanol and other reduced species.
Substitution: The compound can participate in substitution reactions where the peroxide group is replaced by other functional groups.
Common reagents used in these reactions include hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1,1’-Peroxydicycloheptane has several scientific research applications:
Chemistry: It is used as an initiator in polymerization reactions due to its ability to generate free radicals.
Biology: The compound’s oxidative properties are explored in studies related to oxidative stress and its effects on biological systems.
Medicine: Research into its potential use as an antimicrobial agent is ongoing, given its ability to disrupt microbial cell membranes.
Industry: It is utilized in the synthesis of fine chemicals and as a bleaching agent in various industrial processes.
Mécanisme D'action
The mechanism of action of 1,1’-Peroxydicycloheptane involves the generation of free radicals through the homolytic cleavage of the peroxide bond. These free radicals can initiate various chemical reactions, including polymerization and oxidation. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparaison Avec Des Composés Similaires
1,1’-Peroxydicycloheptane can be compared to other organic peroxides such as benzoyl peroxide and di-tert-butyl peroxide. While all these compounds share the peroxide linkage, 1,1’-Peroxydicycloheptane is unique due to its cycloheptane rings, which impart different steric and electronic properties. This uniqueness can influence its reactivity and applications in ways that differ from other peroxides.
Similar compounds include:
Benzoyl peroxide: Commonly used in acne treatment and as a polymerization initiator.
Di-tert-butyl peroxide: Used as a radical initiator in various chemical reactions.
Propriétés
Numéro CAS |
86148-71-2 |
|---|---|
Formule moléculaire |
C14H26O2 |
Poids moléculaire |
226.35 g/mol |
Nom IUPAC |
cycloheptylperoxycycloheptane |
InChI |
InChI=1S/C14H26O2/c1-2-6-10-13(9-5-1)15-16-14-11-7-3-4-8-12-14/h13-14H,1-12H2 |
Clé InChI |
ZJCPHBIPQTURCO-UHFFFAOYSA-N |
SMILES canonique |
C1CCCC(CC1)OOC2CCCCCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Azaspiro[5.5]undecan-7-ol, 2-methyl-, (6R,7R)-](/img/structure/B14409203.png)
![2'-O-Benzoyl-5'-O-[bis(4-methoxyphenyl)(phenyl)methyl]uridine](/img/structure/B14409233.png)
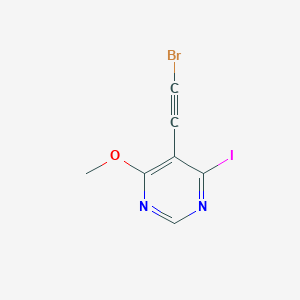
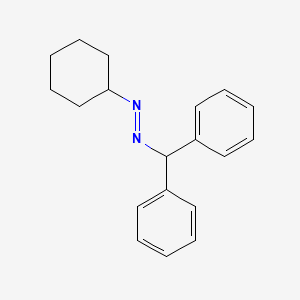


![5-Chloro-2-[(4-methylphenoxy)methoxy]pyrimidine](/img/structure/B14409253.png)
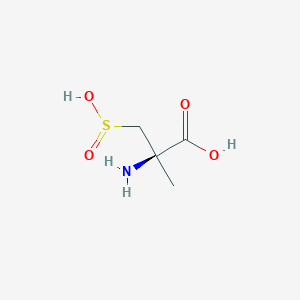
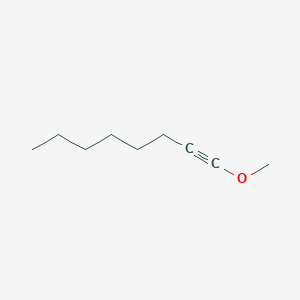
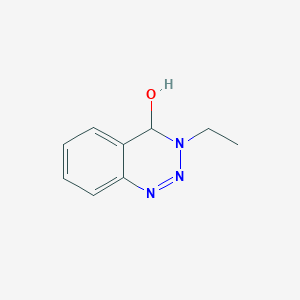
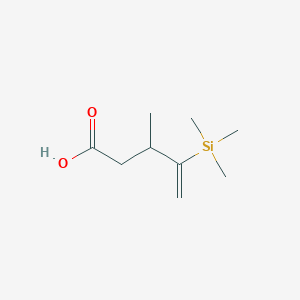
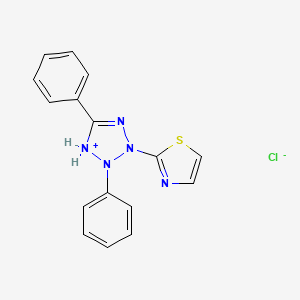
![6-Methylspiro[4.5]deca-2,6-dien-1-one](/img/structure/B14409292.png)
![N,N-Diethyl-N'-[3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl]urea](/img/structure/B14409293.png)
